molecular formula C19H20N4O3 B2519026 3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one CAS No. 867135-51-1

3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one

Cat. No.: B2519026
CAS No.: 867135-51-1
M. Wt: 352.394
InChI Key: IZWCARISQFIWHX-UHFFFAOYSA-N
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Description

3,7,7-Trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one is a structurally complex organic molecule that serves as a key intermediate in medicinal chemistry research, particularly in the development of novel phosphodiesterase 5 (PDE5) inhibitors. Its core structure is based on a tetrahydroquinoline scaffold fused with a pyrazolone ring, a configuration known to confer significant biological activity. The presence of the 2-nitrophenyl substituent is a critical structural feature that influences the molecule's binding affinity and selectivity. Research into this compound is primarily focused on its potential to modulate cyclic nucleotide signaling pathways. Studies have explored its role as a precursor for more potent and selective PDE5 inhibitors , which are therapeutic targets for conditions like pulmonary arterial hypertension and erectile dysfunction. Furthermore, its structural framework is of interest for the synthesis of diverse heterocyclic libraries for high-throughput screening against various biological targets. The molecule's mechanism of action, when investigated as an active principle, is attributed to its ability to competitively inhibit the PDE5 enzyme, thereby elevating intracellular levels of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in smooth muscle relaxation and vasodilation. This makes it a valuable tool compound for researchers investigating the pathophysiology of cardiovascular diseases and for structure-activity relationship (SAR) studies aimed at designing new therapeutic agents with improved efficacy and reduced side-effect profiles.

Properties

IUPAC Name

3,7,7-trimethyl-4-(2-nitrophenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-10-15-16(11-6-4-5-7-13(11)23(25)26)17-12(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWCARISQFIWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods, biological properties, and therapeutic potentials of this compound based on recent research findings.

Synthesis Methods

The synthesis of pyrazoloquinoline derivatives typically involves various methods such as:

  • Friedländer Condensation : A classic method for synthesizing quinolines from anthranilic acid derivatives.
  • Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds and have been successfully applied to synthesize diverse pyrazoloquinoline derivatives.

For instance, a recent study reported a microwave-assisted one-pot synthesis method that yielded high purity and efficiency in producing pyrazolo[3,4-b]pyridine derivatives .

Antiproliferative Effects

Research has demonstrated that compounds with similar structures to 3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • IC50 Values : In studies involving related compounds, IC50 values ranged from 1.30 µM to over 25 µM across different cancer cell lines including:
    • SKBR3 (breast cancer)
    • K-562 (chronic myeloid leukemia)
    • HL-60 (acute myeloid leukemia) .

Structure-Activity Relationship (SAR)

The biological activity is influenced by the structural modifications of the compound. For instance:

  • The presence of nitro groups has been associated with enhanced cytotoxicity.
  • Variations in side chains can significantly alter the selectivity and potency against tumor cells compared to non-tumor cells .

Case Studies and Research Findings

A comprehensive review highlighted the biological properties of various pyrazolo[3,4-b]quinolines. Key findings include:

  • Antitumor Activity : Several derivatives showed potent activity against triple-negative breast cancer cell lines with selectivity indices indicating lower toxicity in normal cells compared to cancer cells .
  • Mechanisms of Action : Some compounds were found to inhibit tubulin polymerization and interfere with cell cycle progression in cancer cells .
  • In Silico Studies : Computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest favorable profiles for selected derivatives .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiproliferativeIC50 values ranging from 1.30 µM to >25 µM
SelectivityHigher selectivity against tumor cells compared to Vero cells
MechanismInhibition of tubulin polymerization

Scientific Research Applications

The compound has been studied for its biological properties, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant antimicrobial activity against various pathogenic microorganisms. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as antibacterial agents . The presence of electron-withdrawing groups like nitro enhances the antibacterial properties of these compounds.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar pyrazoloquinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, compounds with similar scaffolds have demonstrated cytotoxic effects in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Studies

Several studies highlight the practical applications of this compound:

  • Antimicrobial Activity Study : A recent investigation into a series of pyrazoloquinoline derivatives revealed that introducing a nitrophenyl group significantly increased antimicrobial efficacy against gram-positive and gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL for certain derivatives against Mycobacterium smegmatis .
  • Anticancer Evaluation : In another study focusing on similar quinoline derivatives, compounds were tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that some derivatives inhibited cell growth by more than 80% at micromolar concentrations. Mechanistic studies suggested involvement of apoptosis pathways .

Chemical Reactions Analysis

Mechanistic Insights

The reaction mechanism involves:

  • Condensation : Aldehydes react with 1H-indazol-6-amine to form Schiff base intermediates.

  • Cyclization : Subsequent interaction with 1H-pyrazol-5(4H)-one leads to spirocyclic pyrazoloquinoline formation.

  • Aromatization : Final dehydration steps yield the tetrahydroquinoline core .

The absence of catalysts simplifies purification, making this method industrially viable .

Structural Characterization

4r is characterized via 1H NMR, 13C NMR, and mass spectrometry :

  • 1H NMR (400 MHz, CDCl3) :

    • δ 1.03 (s, 3H, CH3), 1.09 (s, 3H, CH3), 2.04 (s, 3H, CH3), 2.22–2.39 (m, 4H, CH2), 5.13 (s, 1H, CH), 6.40–7.51 (m, aromatic protons) .

  • 13C NMR : Signals at δ 12.2 (CH3), 27.4–195.8 ppm confirm the spirocyclic and nitroaryl groups .

  • MS(ESI-TOF) : m/z 401.19 [M+H]+ .

Table 2: Key Spectral Data for 4r

TechniqueKey Signals
1H NMRδ 1.03 (CH3), 5.13 (CH)
13C NMRδ 195.8 (C=O), 148.3 (NO2-Ar)
MS401.19 [M+H]+

Stability and Reactivity

  • Thermal Stability : Stable under reflux conditions in polar aprotic solvents (e.g., EtOH, DMF) .

  • Nitro Group Reactivity : The 2-nitrophenyl substituent may undergo reduction to an amine under hydrogenation conditions, though specific studies on 4r are not reported .

  • Functionalization Potential : The tetrahydroquinoline core could participate in alkylation or cross-coupling reactions, as seen in related pyrazoloquinolines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs include:

  • 4-(4-Chlorophenyl)-3,7,7-trimethyl analog (CAS 370588-24-2): Features a chloro substituent, imparting moderate electron-withdrawing effects compared to nitro .
  • 4-(Thiophen-2-yl)-3,7,7-trimethyl analog (Compound 4g): Incorporates a sulfur-containing heterocycle, enhancing π-π interactions .
  • 4-Phenyl and 4-(p-Tolyl) derivatives (Compounds 5a, 5b): Electron-neutral (phenyl) and electron-donating (p-tolyl) groups, respectively, altering electronic density and biological activity .

Physical and Spectral Properties

Table 1: Comparative Physical Properties
Compound Substituent Melting Point (°C) Yield (%) Key IR Bands (cm⁻¹)
Target Nitro Compound* 2-Nitrophenyl N/A N/A ~1520 (NO₂ asym), ~1350 (NO₂ sym)
4g Thiophen-2-yl 223–227 65 1648 (C=O), 1514 (C=N)
5a Phenyl 125–129 90 1575 (C=C), 1543 (C=O)
4-(4-Chlorophenyl) 4-Chlorophenyl N/A N/A ~750 (C-Cl)

*Predicted based on nitro-group analogs .

Table 2: NMR Spectral Shifts (Selected Examples)
Compound δ(¹H) Key Signals (ppm) δ(¹³C) Key Signals (ppm)
4g 9.54 (NH), 7.55–7.41 (Ar-H) 199.9 (C=O), 142.2 (Thiophene)
5a 7.43–7.23 (Ar-H), 5.14 (CH) 195.6 (C=O), 138.0 (Quinoline)
Nitro Analog (Predicted) ~8.10–8.30 (ortho-NO₂ Ar-H) ~147–150 (NO₂-bearing C)

Q & A

Q. Advanced Research Focus

  • HPLC-MS profiling : Compare impurity profiles between small- and large-scale batches.
  • Genotoxicity assays : Perform Ames tests to detect mutagenic byproducts.
  • Green chemistry principles : Replace hazardous reagents (e.g., DMF) with biodegradable alternatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.